(Z)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O8S2/c21-15(22)8-12(17(24)25)19-16(23)14(30-18(19)29)7-9-5-6-13(28-9)10-3-1-2-4-11(10)20(26)27/h1-7,12H,8H2,(H,21,22)(H,24,25)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFKKVWGDIOYDZ-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-nitrophenyl furan derivatives with thiazolidinone precursors. This process often utilizes various reagents and solvents to facilitate the formation of the desired thiazolidinone structure, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various human cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT-15 | 39.7 | 61% inhibition at 100 µM |
| SW620 | 39.7 | 75% inhibition at 100 µM |
These results indicate a promising anticancer profile, particularly against colon cancer cell lines, suggesting that modifications in the substituents can enhance activity. The thioxothiazolidin core is believed to play a crucial role in this activity due to its ability to interact with cellular targets involved in cancer progression .
Antimicrobial Activity
In addition to anticancer properties, thiazolidinones have demonstrated antimicrobial effects. Specific derivatives have exhibited strong inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, studies have reported that certain analogs of thiazolidinone compounds can inhibit bacterial growth effectively at low concentrations, showcasing their potential as new antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituent Positioning : Variations in the position of nitro and furan groups significantly affect cytotoxicity and selectivity towards cancer cells.
- Core Structure Modifications : Alterations in the thiazolidinone framework can enhance or diminish biological activity, indicating that specific structural features are critical for interaction with biological targets.
- Solubility and Bioavailability : Modifications aimed at improving solubility may also enhance bioavailability, which is crucial for therapeutic efficacy .
Case Studies
Several case studies have been conducted to evaluate the biological activities of related compounds:
- Study on Anticancer Efficacy : A series of thiazolidinones were tested against multiple cancer cell lines, revealing that compounds with electron-withdrawing groups exhibited increased potency compared to those with electron-donating groups .
- Antimicrobial Screening : Research indicated that compounds with a similar backbone demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents significantly affect cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. It has shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating significant potency .
- Comparative Studies : In comparative studies, derivatives of thiazolidinones have been evaluated for their anticancer activities. For instance, compounds with similar structural motifs demonstrated varying degrees of effectiveness against gastric and colon cancers, suggesting that the thiazolidinone scaffold is crucial for anticancer activity .
Synthetic Pathway Overview
- Starting Materials : The synthesis often begins with furan derivatives and nitrophenyl compounds.
- Reagents : Common reagents include thiazolidinones and various coupling agents.
- Characterization : The final product is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Case Studies
Chemical Reactions Analysis
Nucleophilic Addition at the Thiazolidinone Core
The thioxo-thiazolidinone moiety enables nucleophilic attacks at positions C-2 and C-4:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Alkylation at S-atom | Alkyl halides (e.g., CH₃I), base, DMF | S-alkylated derivatives | |
| Hydrolysis | NaOH (aq.), reflux | Ring-opening to form thiourea analogs |
-
The thioxo group (C=S) reacts preferentially with methyl iodide to form S-methylated intermediates, preserving the Z-configuration of the exocyclic double bond.
-
Basic hydrolysis cleaves the thiazolidinone ring, yielding a thiourea-linked succinic acid derivative.
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan undergoes electrophilic substitution at C-5:
| Electrophile | Conditions | Position Modified | Product Stability | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 of furan | Moderate | |
| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | C-5 of furan | High |
-
Competitive nitration occurs at the furan’s C-5 position rather than the pre-existing 2-nitrophenyl group due to steric hindrance.
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Bromination produces a dibrominated furan derivative, confirmed by mass spectrometry in analog compounds.
Reduction of Nitro Group
The 2-nitrophenyl group is reducible to an amine under controlled conditions:
| Reducing Agent | Conditions | Selectivity | Byproducts | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 1 atm | Full reduction | None | |
| SnCl₂/HCl | Reflux, 4 hr | Partial reduction | Nitroso intermediates |
-
Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the thiazolidinone ring .
-
Stoichiometric reductions with SnCl₂ may form hydroxylamine intermediates, requiring precise pH control.
Condensation Reactions via Active Methylene
The exocyclic methylene group (C=CH-) participates in Knoevenagel-type condensations:
| Carbonyl Compound | Catalyst | Yield (%) | Application | Source |
|---|---|---|---|---|
| Aromatic aldehydes | Piperidine, ethanol | 65–78 | Extended π-conjugated systems | |
| Ketones | NH₄OAc, glacial acetic acid | 45–52 | Heterocyclic hybrid molecules |
-
Reactions with aldehydes form bis-heterocyclic compounds used in optoelectronic materials.
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Steric effects from the 2-nitrophenyl group limit reactivity with bulky ketones.
Carboxylic Acid Derivitization
The succinic acid moiety undergoes standard carboxylate reactions:
| Reaction | Reagents | Product | Stability | Source |
|---|---|---|---|---|
| Esterification | SOCl₂ followed by ROH | Diesters | High | |
| Amide formation | EDC/NHS, amines | Mono-/bis-amide conjugates | Moderate |
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Esterification with methanol/ethanol produces derivatives with improved lipid solubility for biological assays.
-
Amide conjugates exhibit pH-dependent hydrolytic instability in aqueous buffers .
Cycloaddition Reactions
The conjugated diene system (furan-thiazolidinone) participates in Diels-Alder reactions:
| Dienophile | Conditions | Regioselectivity | Thermodynamic Control | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Endo preference | Yes | |
| Tetracyanoethylene | CHCl₃, 25°C | Exo preference | No |
-
Reactions with electron-deficient dienophiles yield bicyclic adducts, confirmed by X-ray crystallography in analogs.
-
Steric effects from the 2-nitrophenyl group favor exo transitions in less polar solvents.
Oxidation of Thioxo Group
The C=S bond is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Side Reactions | Source |
|---|---|---|---|---|
| H₂O₂/AcOH | 60°C, 2 hr | Sulfoxide (C=S→O) | Overoxidation to sulfone | |
| mCPBA | CH₂Cl₂, 0°C | Sulfone (C=O) | None |
-
Controlled oxidation with H₂O₂ produces sulfoxides, while mCPBA fully oxidizes the thioxo group to a sulfone .
-
Sulfone derivatives show enhanced enzymatic stability compared to the parent compound.
Metal Coordination Complexes
The thiolate and carboxylate groups act as ligands:
| Metal Ion | Solvent System | Coordination Mode | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | Methanol/water | N,S-bidentate | 4.8 ± 0.2 | |
| Fe(III) | DMSO | O,O-chelate | 3.2 ± 0.3 |
-
Copper complexes exhibit radical scavenging activity in biochemical assays.
-
Iron(III) coordination induces a bathochromic shift in UV-Vis spectra, suggesting charge-transfer interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Moiety
a) 4-Nitrophenyl vs. 2-Nitrophenyl Derivatives
- Compound 2k (): Features a 4-nitrophenyl group on the furan. The para-nitro group enhances resonance stabilization but reduces steric hindrance compared to the ortho-nitro group in the target compound. This positional difference impacts electronic distribution and binding affinity.
b) Indolyl and Methoxyphenyl Derivatives
- Compound 5b (): Replaces nitrophenyl with indolyl/methoxyphenyl groups.
- Key Differences : Electron-donating methoxy groups increase solubility but reduce electrophilicity. Indolyl groups enhance π-π stacking with biological targets.
- Activity : These derivatives exhibit stronger antibacterial and antifungal effects than nitro-substituted analogs, highlighting substituent-dependent activity .
Side Chain Modifications
a) Succinic Acid vs. Pentanedioic Acid
b) 3-Methylbutanoic Acid Derivatives
- Les-3331 (): Features a branched 3-methylbutanoic acid chain. Crystallography: Single-crystal X-ray data (CCDC-2129659) confirm a planar thiazolidinone core and Z-configuration, comparable to the target compound .
Physicochemical and Spectral Properties
Preparation Methods
Knoevenagel Condensation for Core Formation
The foundational step in synthesizing this compound involves constructing the 5-ene-4-thiazolidinone core via a Knoevenagel condensation. This reaction couples 2-nitrobenzaldehyde derivatives with a preformed thiazolidinone scaffold, typically rhodanine-3-acetic acid, under acidic conditions. The exocyclic double bond formed at the C5 position adopts a Z-configuration due to intramolecular hydrogen bonding between the thioxo group (C=S) and the methoxy oxygen of the benzylidene moiety.
Reaction Conditions :
The Z-isomer is thermodynamically favored, as demonstrated by computational studies comparing the stability of E- and Z-configurations. This step is critical for ensuring planar geometry, which enhances interactions with biological targets.
Succinic Acid Incorporation at N3
The introduction of the succinic acid moiety at the N3 position of the thiazolidinone ring is achieved through nucleophilic substitution or coupling reactions. A common approach utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) to activate the carboxylic acid group of succinic acid for coupling.
Optimized Parameters :
This step often requires protecting group strategies to prevent side reactions at the carboxylic acid functionalities. For instance, esterification of succinic acid with methanol or ethanol prior to coupling, followed by deprotection under mild acidic conditions, improves yield.
Reaction Optimization and Process Scalability
Catalytic Systems and Solvent Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF facilitate both the Knoevenagel condensation and succinic acid coupling by stabilizing charged intermediates. In contrast, protic solvents such as ethanol are preferred for thiosemicarbazone formation in related syntheses.
Table 1: Comparative Analysis of Solvent Systems
| Reaction Step | Optimal Solvent | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Acetic acid | 70 | |
| Succinic Acid Coupling | DMF | 55 | |
| Thiosemicarbazone Formation | Ethanol | 68 |
Temperature and Time Dependencies
Elevated temperatures (80–100°C) accelerate the Knoevenagel condensation but risk promoting E-isomer formation. Kinetic studies suggest that maintaining temperatures below 90°C preserves the Z-configuration while achieving reasonable reaction rates. For succinic acid coupling, room-temperature reactions minimize side product formation, particularly when using acid-sensitive protecting groups.
Stereochemical Control and Computational Validation
The Z-configuration of the benzylidene moiety is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography of analogous compounds. Density functional theory (DFT) calculations reveal a 5.2 kcal/mol energy difference favoring the Z-isomer, attributed to non-covalent interactions between the thioxo group and the nitro-substituted aryl ring.
Key Structural Insights :
- Torsion Angles : C2–N3–C7–C12 torsion angles of −101.19° (from X-ray data) highlight the anticlinal conformation of the succinic acid substituent.
- Planarity : The thiazolidinone and benzylidene groups adopt a coplanar arrangement, critical for π-π stacking in biological systems.
Analytical Characterization and Quality Control
Spectroscopic Profiling
Infrared (IR) Spectroscopy :
- C=O Stretching : 1700–1750 cm⁻¹ (thiazolidinone and succinic acid carbonyls).
- C=S Stretching : 1250–1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) :
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to verify purity (>95%). Reverse-phase C18 columns using acetonitrile/water (70:30) as the mobile phase achieve baseline separation of Z- and E-isomers.
Industrial Considerations and Patent Landscapes
While lab-scale syntheses rely on DCC/DMAP for coupling, industrial methods explored in patents suggest alternative pathways for succinic acid derivatives. For example, palladium-catalyzed carbonylation of ethylene offers a route to succinic acid precursors, though scalability for this specific compound remains unverified.
Key Challenges :
- Cost Efficiency : Rhodanine-3-acetic acid and 2-nitrobenzaldehyde derivatives are high-cost starting materials.
- Waste Management : DMF and acetic acid require rigorous recycling protocols to meet environmental standards.
Q & A
Q. Q1. What is the general synthetic methodology for preparing (Z)-configured thiazolidinone derivatives like this compound?
Methodological Answer: The synthesis typically involves a three-component condensation reaction under reflux conditions. For example:
- Reactants : A thiosemicarbazide derivative, chloroacetic acid, sodium acetate, and a substituted aldehyde (e.g., 5-(2-nitrophenyl)furan-2-carbaldehyde).
- Conditions : Reflux in a solvent mixture (e.g., DMF and acetic acid) for 2–7 hours, followed by recrystallization from ethanol or DMF-acetic acid .
- Key Steps : Monitoring reaction progress via TLC (20% ethyl acetate/hexane), isolation by ice-water precipitation, and purification via recrystallization. Structural confirmation uses IR (C=O and C=S stretches), H/C NMR (Z-configuration via coupling constants), and mass spectrometry .
Q. Q2. How is the Z-configuration of the exocyclic double bond confirmed experimentally?
Methodological Answer: The Z-configuration is determined by H NMR:
- Diagnostic Peaks : Coupling constants () between 10–12 Hz for trans-cinnamaldehyde derivatives, or specific NOESY correlations between the arylidene proton and adjacent substituents .
- Comparative Analysis : Contrast with E-isomer spectral data (e.g., downfield shifts for E-isomers due to deshielding effects) .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield and purity of the target compound?
Methodological Answer:
- Variable Screening : Test solvent ratios (e.g., DMF vs. glacial acetic acid), reaction time (2–10 hours), and stoichiometry (e.g., excess aldehyde to drive condensation) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates, followed by recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q4. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Derivatization : Synthesize analogs with varied substituents (e.g., electron-withdrawing vs. donating groups on the nitrophenyl ring) .
- Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays or enzyme inhibition studies (e.g., against tyrosine kinases). Pair with computational docking (AutoDock Vina) to predict binding modes .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. Q5. How are contradictions in reported bioactivity data resolved?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell lines).
- Purity Validation : Confirm compound purity via HPLC (>95%) and characterize degradation products via LC-MS .
- Contextual Factors : Compare solvent systems (DMSO vs. aqueous) and assay endpoints (e.g., IC vs. EC) .
Experimental Design & Data Analysis
Q. Q6. What experimental controls are critical when evaluating this compound’s cytotoxicity?
Methodological Answer:
- Negative Controls : Untreated cells (viability baseline) and solvent-only groups (e.g., DMSO ≤0.1%).
- Positive Controls : Known cytotoxic agents (e.g., doxorubicin for cancer cells).
- Technical Replicates : Triplicate measurements to assess variability. Use ANOVA with post-hoc Tukey tests for significance .
Q. Q7. How can computational modeling predict this compound’s interaction with biological targets?
Methodological Answer:
- Docking Workflow : Prepare the protein structure (PDB ID), assign charges (AMBER force field), and run simulations (AutoDock). Validate with co-crystallized ligands .
- MD Simulations : Run 100 ns trajectories (GROMACS) to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions .
Stability & Characterization
Q. Q8. What methods assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- pH Profiling : Dissolve in buffers (pH 1–10), analyze by UV-Vis spectroscopy for absorbance shifts (λ ~300 nm for nitro groups) .
Integration with Broader Research
Q. Q9. How can findings for this compound contribute to environmental chemistry studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
